![molecular formula C23H20N2O6 B554360 Z-Phe-ONp CAS No. 2578-84-9](/img/structure/B554360.png)
Z-Phe-ONp
Overview
Description
Z-Phe-ONp, also known as 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate, is an organic compound with the molecular formula C23H20N2O6 . It is generally a white to light yellow crystalline or powdery solid . It is a substrate that can be recognized and hydrolyzed by the enzyme carboxylase .
Synthesis Analysis
The preparation method of this compound is generally a transesterification reaction between N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester . The reaction is usually carried out in an organic solvent at a suitable temperature and reaction time .Chemical Reactions Analysis
This compound is a substrate that can be recognized and hydrolyzed by the enzyme carboxylase . It is commonly used in in vitro assays to determine enzyme activity .Physical And Chemical Properties Analysis
This compound has a molar mass of 420.41 . It has a predicted density of 1.303±0.06 g/cm3 . Its melting point is 126-126.5 °C and its boiling point is predicted to be 626.2±55.0 °C . The pKa is predicted to be 10.62±0.46 .Scientific Research Applications
Photocatalytic Hydrogen Evolution : A study on the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution, involving defect-rich g-C3N4 nanosheets and defect-rich TiO2 nanoparticles (Gao et al., 2019).
Inactivation of Cathepsin L : Research on the rapid inactivation of cathepsin L, a lysosomal enzyme, by compounds including Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 (Kirschke & Shaw, 1981).
Magnetic Resonance Spectroscopy in Tumours : A study on the measurement of extracellular pH of solid tumors in mice using magnetic resonance spectroscopy, comparing different probes (Ojugo et al., 1999).
Green Route for Peptide Synthesis : Research on the synthesis of a bitter-taste dipeptide, combining biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles (Ungaro et al., 2015).
Thermodynamics of Zinc Fingers : A study on the thermodynamics of a zinc finger, a small protein structural motif involved in binding to DNA, RNA, proteins, or small molecules (Lachenmann et al., 2002).
Fabrication of Composite Photocatalysts : A study combining ZnS with WS2 nanosheets to fabricate a broad-spectrum composite photocatalyst for hydrogen evolution (Zhong et al., 2017).
Amyloid Catalysts : Research on the substrate specificity of an actively assembling amyloid catalyst in the presence of Zn2+, focusing on hydrophobic p-nitrophenyl ester substrates (Heier et al., 2017).
Drug Delivery and Tissue Engineering : A study on Zn-doped hydroxyapatite/doxorubicin bioceramics system for efficient drug delivery and tissue engineering applications (Kim et al., 2017).
Quantifying Scientific Output with zp-index : Research on a new metric for scientific output, the zp-index, focusing on junior researchers (Zou & Peterson, 2016).
Tribological Performance of Lubricants : A study on the tribological performance of PFPE and X-1P lubricants at the head–disk interface, comparing with Z-Dol (Zhao & Bhushan, 1999).
Z-scheme Photocatalytic Systems : An overview of artificial Z-scheme photocatalytic systems, their applications, and future trends (Huang et al., 2019).
Safety and Hazards
Z-Phe-ONp has low toxicity under normal conditions of use, but general laboratory safety practices should still be followed . It should be kept away from fire sources and oxidants, and contact with strong acid and alkali should be avoided . Inhalation of dust or contact with skin should be avoided, and appropriate personal protective equipment, such as lab gloves and goggles, should be worn if necessary . If swallowed or touched, medical help should be sought immediately .
Mechanism of Action
Target of Action
Z-Phe-ONp is primarily used in proteomics research . It is a substrate for the enzyme chymotrypsin . Chymotrypsin is a serine protease that catalyzes the hydrolysis of certain proteins in the digestive systems of mammals .
Mode of Action
This compound interacts with its target, chymotrypsin, through a process known as hydrolysis . Hydrolysis is a chemical reaction in which water is used to break down a compound. In this case, the enzyme chymotrypsin uses water to break down the this compound substrate .
Biochemical Pathways
The hydrolysis of this compound by chymotrypsin is part of the larger process of protein digestion. This process involves several biochemical pathways, including the activation of zymogens, the breakdown of proteins into smaller peptides, and the absorption of these peptides by the cells lining the digestive tract .
Result of Action
The hydrolysis of this compound by chymotrypsin results in the breakdown of this compound into smaller molecules. This is part of the normal process of protein digestion and is essential for the body’s ability to absorb and use dietary proteins .
Action Environment
The action of this compound is influenced by the environment in which it is present. Factors such as pH and temperature can affect the activity of chymotrypsin and, therefore, the hydrolysis of this compound . For example, chymotrypsin has an optimal pH range of around 7-9 and an optimal temperature of around 37°C .
properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948647 | |
Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2578-84-9, 2578-86-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2578-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylphenylalanine 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the hydrophobicity of Z-L-Phe-ONp influence its interaction with the assembling peptide catalyst?
A1: The research demonstrates that the catalytic activity of the amyloid-forming peptide Ac-IHIHIQI-NH2 is significantly enhanced during its self-assembly process, particularly towards hydrophobic substrates like Z-L-Phe-ONp []. This enhanced activity is attributed to the increased exposure of hydrophobic surfaces on the assembling peptides, allowing for stronger interactions with the hydrophobic moieties of Z-L-Phe-ONp. The study observed a greater than 11-fold increase in the second-order rate constant for Z-L-Phe-ONp hydrolysis during the catalyst's assembly phase compared to its fully fibrillar state. This suggests that the dynamic hydrophobic interactions between the assembling peptides and Z-L-Phe-ONp play a crucial role in facilitating the catalytic process.
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